molecular formula C15H13NO2 B051034 5-Phenoxy-3-methylindoline-2-one CAS No. 115608-94-1

5-Phenoxy-3-methylindoline-2-one

Cat. No.: B051034
CAS No.: 115608-94-1
M. Wt: 239.27 g/mol
InChI Key: IIKIJJJITNWFBC-UHFFFAOYSA-N
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Description

5-Phenoxy-3-methylindoline-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound includes a phenoxy group attached to the indoline core, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxy-3-methylindoline-2-one can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenoxy-3-methylindoline-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 5-Phenoxy-3-methylindoline-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenoxy-3-methylindoline-2-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-methyl-5-phenoxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-13-9-12(7-8-14(13)16-15(10)17)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKIJJJITNWFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)OC3=CC=CC=C3)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616956
Record name 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115608-94-1
Record name 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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